Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate
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Description
Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.196. The purity is usually 95%.
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Scientific Research Applications
Marine Fungal Compound Isolation
Continuous research on marine fungi led to the discovery of new compounds, including butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate, from the ethyl acetate extract of the fermentation broth of Penicillium sp. These findings illustrate the potential of marine fungi in producing novel chemical entities (Wu et al., 2010).
Synthetic Chemistry
Ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate has been synthesized via an aldol-type condensation, revealing insights into the Lewis acid induced decomposition reaction of diazo precursors (Gioiello et al., 2011). This showcases the compound's role in advanced synthetic methodologies.
Marine Fungus Trichoderma atroviride
Research on Trichoderma atroviride G20-12's ethyl acetate extracts led to the identification of new compounds, such as 2-hydroxybutan-3-yl 5′-(2″-hydroxy-N-(2‴-oxobutan-3‴-yl)propanamido)butanoate, underscoring the diverse chemical composition of marine fungi (Sun et al., 2009).
Reaction Mechanisms
The reaction between 1H-indazol-3-ol and ethyl chloroacetate in ethanol has been studied, providing valuable information on the formation mechanisms and spectral properties of resultant esters (Bonanomi & Palazzo, 1977).
Catalytic Asymmetric Hydrogenation
Ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate's catalytic asymmetric hydrogenation for the synthesis of cognitive enhancer T-588 illustrates the compound's role in producing high-purity intermediates (Li et al., 2011).
Properties
IUPAC Name |
ethyl 2-hydroxy-2-(oxolan-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNHDYYRVHBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCOC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221546-88-9 |
Source
|
Record name | ethyl 2-hydroxy-2-(oxolan-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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